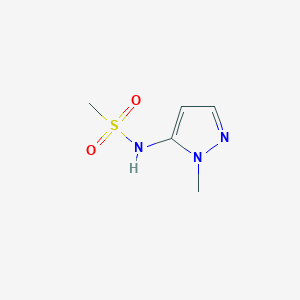
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a piperidine moiety attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Piperidine Introduction: The brominated intermediate is then reacted with 1-methylpiperidine. This step usually involves nucleophilic substitution, where the bromine atom is replaced by the piperidine moiety. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Formation of 4-bromo-2-oxo-N-(1-methylpiperidin-4-yl)benzamide.
Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the design and optimization of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups in the compound can form hydrogen bonds with the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-2-hydroxybenzamide: Lacks the piperidine moiety, which may reduce its binding affinity to certain biological targets.
4-bromo-N-(1-methylpiperidin-4-yl)benzamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions.
Uniqueness
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of both the bromine atom and the piperidine moiety, which can enhance its reactivity and binding affinity to biological targets. The combination of these functional groups makes it a valuable compound for medicinal chemistry and pharmaceutical research.
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-16-6-4-10(5-7-16)15-13(18)11-3-2-9(14)8-12(11)17/h2-3,8,10,17H,4-7H2,1H3,(H,15,18) |
InChIキー |
NYWPGYDFUIMDNQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)
![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)


